2-Amino-5-methylbenzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of enantiomerically pure syn-beta-amino alcohols demonstrates a method of producing 2-amino-5-methylbenzyl alcohol derivatives. The process involves the addition of diethylzinc to chiral alpha-(dibenzylamino) aldehydes, yielding syn-2-(dibenzylamino) alcohols with high diastereomeric excesses. Debenzylation of these compounds via hydrogenolysis leads to the target amino alcohols (J. Andrés et al., 1996).
Molecular Structure Analysis
The crystal structure of related beta-amino alcohols, such as 2-[(3,4-dimethoxybenzyl)(methyl)amino]-2-phenylethanol, has been determined to understand the influence of substituents on the N atom in the crystal structure. This analysis provides insight into the spatial arrangement and potential reactivity of 2-amino-5-methylbenzyl alcohol (M. Urtiaga et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of 2-amino-5-methylbenzyl alcohol has been explored through various reactions, including its role in the synthesis of quinazolines. An iron-catalyzed cascade reaction with benzylamines under aerobic oxidative conditions leads to 2-aryl/heteroaryl quinazolines, demonstrating the compound's utility in complex synthesis processes (Kovuru Gopalaiah et al., 2017).
Physical Properties Analysis
Although specific studies on the physical properties of 2-amino-5-methylbenzyl alcohol are not highlighted, the analysis of similar compounds suggests that the physical properties such as melting point, boiling point, and solubility are crucial for understanding its behavior in various solvents and conditions. This knowledge is essential for its application in synthetic chemistry.
Chemical Properties Analysis
The chemical properties of 2-amino-5-methylbenzyl alcohol, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are derived from its functional groups. Studies on related compounds, like the synthesis and characterization of conducting polymers from o-aminobenzyl alcohol derivatives, provide insights into the reactivity and potential applications of 2-amino-5-methylbenzyl alcohol in material science and catalysis (H. Chan et al., 1993).
Scientific Research Applications
Synthesis of Enantiopure syn-beta-Amino Alcohols
A study by Andrés et al. (1996) shows the preparation of enantiomerically pure syn-2-amino alcohols through the addition of diethylzinc to chiral alpha-(dibenzylamino) aldehydes, resulting in syn-2-(dibenzylamino) alcohols with high diastereomeric excesses (Andrés et al., 1996).
Antibiotic Biosynthesis Inhibition
Research by Rickards and Rukachaisirikul (1987) highlights the role of (methylene-2H2)-3-amino-5-hydroxybenzyl alcohol in inhibiting the production of the antibiotic porfiromycin by Streptomyces verticillatus, indicating its potential use in studying metabolic precursors in antibiotic biosynthesis (Rickards & Rukachaisirikul, 1987).
Synthesis of Cyclic Beta-Amino Alcohol Derivatives
Lee et al. (2007) describe a method for synthesizing cyclic beta-amino alcohol derivatives using Ir-catalyzed allylic aminations. This method offers a new route to these compounds, which are valuable in various chemical syntheses (Lee et al., 2007).
Annulation and Alkylation of Indoles
A study by Robertson, Kenimer, and Wu (2011) presents an efficient method for the annulation of indoles with 2-aminobenzyl alcohols, leading to the formation of 5,6-fused indoline aminals. This method extends to the alkylation of indoles, demonstrating the versatility of 2-aminobenzyl alcohols in organic synthesis (Robertson, Kenimer, & Wu, 2011).
Peptide Synthesis Using Acid-Labile Resins
Barlos et al. (1989) explore the use of substituted Diphenylmethyl-Harze and α-Methylbenzyl-Harz in peptide synthesis. These resins are acid-labile and are used for esterification with amino acids, showing potential applications in peptide synthesis (Barlos et al., 1989).
Oxidative Coupling and Cyclization to Quinolines
A paper by Cho et al. (2003) discusses the use of 2-Aminobenzyl alcohol in oxidative coupling and cyclization with secondary alcohols to produce quinolines. This reaction is facilitated by a catalytic amount of RuCl2 and showcases an application in the synthesis of heterocyclic compounds (Cho et al., 2003).
Benzodiazepine Synthesis
Research by Jumde et al. (2015) details a one-pot ruthenium-catalyzed reaction for the synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines from 2-aminobenzyl alcohols and 1,2-amino alcohols. This method is significant for the preparation of scaffolds used in drug discovery (Jumde et al., 2015).
Modified Friedländer Quinoline Synthesis
Cho, Ren, and Shim (2006) describe a CuCl2-catalyzed protocol for synthesizing quinolines from 2-aminobenzyl alcohol and ketones. This process is significant in the synthesis of quinoline derivatives, a class of compounds with various pharmaceutical applications (Cho, Ren, & Shim, 2006).
Safety And Hazards
properties
IUPAC Name |
(2-amino-5-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWNJQOCTNSGLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341880 | |
Record name | 2-Amino-5-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methylbenzyl alcohol | |
CAS RN |
34897-84-2 | |
Record name | 2-Amino-5-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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